Cas no 851978-01-3 (methyl 4-N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzoate)

methyl 4-N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzoate structure
851978-01-3 structure
Product name:methyl 4-N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzoate
CAS No:851978-01-3
MF:C17H15N3O3S
MW:341.384302377701
CID:6542068

methyl 4-N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzoate
    • methyl 4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazine-1-carbonyl)benzoate
    • 1,4-Benzenedicarboxylic acid, 1-methyl ester, 4-[2-(4-methyl-2-benzothiazolyl)hydrazide]
    • Inchi: 1S/C17H15N3O3S/c1-10-4-3-5-13-14(10)18-17(24-13)20-19-15(21)11-6-8-12(9-7-11)16(22)23-2/h3-9H,1-2H3,(H,18,20)(H,19,21)
    • InChI Key: UJYRINUTCRFMKP-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C1=CC=C(C(NNC2=NC3=C(C)C=CC=C3S2)=O)C=C1

Experimental Properties

  • Density: 1.375±0.06 g/cm3(Predicted)
  • pka: 9.96±0.23(Predicted)

methyl 4-N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzoate Pricemore >>

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Life Chemicals
F0642-0067-20μmol
methyl 4-[N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzoate
851978-01-3
20μmol
$79.0 2023-09-05
Life Chemicals
F0642-0067-5mg
methyl 4-[N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzoate
851978-01-3
5mg
$69.0 2023-09-05
Life Chemicals
F0642-0067-20mg
methyl 4-[N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzoate
851978-01-3
20mg
$99.0 2023-09-05
Life Chemicals
F0642-0067-25mg
methyl 4-[N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzoate
851978-01-3
25mg
$109.0 2023-09-05
Life Chemicals
F0642-0067-10μmol
methyl 4-[N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzoate
851978-01-3
10μmol
$69.0 2023-09-05
Life Chemicals
F0642-0067-2mg
methyl 4-[N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzoate
851978-01-3
2mg
$59.0 2023-09-05
Life Chemicals
F0642-0067-50mg
methyl 4-[N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzoate
851978-01-3
50mg
$160.0 2023-09-05
Life Chemicals
F0642-0067-75mg
methyl 4-[N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzoate
851978-01-3
75mg
$208.0 2023-09-05
Life Chemicals
F0642-0067-3mg
methyl 4-[N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzoate
851978-01-3
3mg
$63.0 2023-09-05
Life Chemicals
F0642-0067-15mg
methyl 4-[N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzoate
851978-01-3
15mg
$89.0 2023-09-05

Additional information on methyl 4-N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzoate

Introduction to Methyl 4-N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzoate (CAS No. 851978-01-3)

Methyl 4-N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzoate, a compound with the chemical formula C18H17N3O4, is a structurally complex molecule that has garnered significant attention in the field of pharmaceutical research. This compound belongs to the class of hydrazine derivatives and is characterized by its benzothiazole and benzoate functional groups. The presence of these groups imparts unique chemical properties that make it a promising candidate for various biological applications.

The CAS number 851978-01-3 serves as a unique identifier for this compound, ensuring precise referencing in scientific literature and databases. The molecular structure of Methyl 4-N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzoate consists of a benzothiazole ring substituted at the 4-position with a methyl group, which is further connected to a hydrazinecarbonyl moiety. This moiety is linked to a benzoate group at the 4-position, forming a highly functionalized aromatic system.

One of the most intriguing aspects of this compound is its potential biological activity. The benzothiazole scaffold is well-known for its presence in numerous bioactive molecules, including antibiotics, antivirals, and anti-inflammatory agents. The hydrazinecarbonyl group is particularly interesting as it can participate in hydrogen bonding interactions, which are crucial for binding to biological targets. The benzoate group adds further complexity to the molecule, potentially influencing its solubility and metabolic stability.

Recent studies have highlighted the importance of hydrazine derivatives in drug discovery. These compounds have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Methyl 4-N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzoate structure combines these functionalities in a way that suggests it could interact with multiple biological pathways simultaneously.

In particular, the benzothiazole ring has been extensively studied for its role in modulating enzyme activity and receptor binding. For instance, certain benzothiazole derivatives have been reported to inhibit kinases and other enzymes involved in signal transduction pathways. The presence of the methyl group at the 4-position of the benzothiazole ring may enhance these interactions by altering electronic properties and steric hindrance.

The hydrazinecarbonyl group is another key feature that warrants further investigation. This moiety can form stable complexes with metal ions, which has implications for designing metal-based therapeutics. Additionally, hydrazine derivatives have been explored for their ability to crosslink proteins, potentially leading to applications in protein degradation therapy.

The benzoate group at the 4-position of the molecule adds another layer of functionality. Benzoate derivatives are known for their ability to modulate lipid metabolism and have been used in treating certain metabolic disorders. In this context, Methyl 4-N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzoate may exhibit properties that are beneficial in managing such conditions.

Current research in this area is focused on understanding how structural modifications can enhance biological activity. Computational studies have shown that small changes in the position or type of substituents can significantly impact binding affinity and selectivity. This underscores the importance of careful design when developing new drug candidates.

One particularly exciting avenue of research involves using Methyl 4-N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzoate as a starting point for generating novel analogs with improved properties. By systematically varying substituents on the benzothiazole ring and other parts of the molecule, researchers can identify compounds with enhanced potency and reduced side effects.

The potential applications of this compound are broad and span multiple therapeutic areas. For example, its ability to interact with enzymes and receptors suggests it could be developed into an antitumor agent or an anti-inflammatory drug. Additionally, its structural features may make it useful in designing probes for studying biological processes at the molecular level.

In conclusion, Methyl 4-N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzoate (CAS No. 851978-01-3) is a structurally fascinating compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a promising candidate for developing new drugs targeting various diseases. As research continues to uncover more about its biological activities and mechanisms of action, this compound is likely to play an important role in future therapeutic strategies.

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